2-Aminoquinolin-8-ol 2-Aminoquinolin-8-ol
Brand Name: Vulcanchem
CAS No.: 70125-16-5
VCID: VC20749979
InChI: InChI=1S/C9H8N2O/c10-8-5-4-6-2-1-3-7(12)9(6)11-8/h1-5,12H,(H2,10,11)
SMILES: C1=CC2=C(C(=C1)O)N=C(C=C2)N
Molecular Formula: C9H8N2O
Molecular Weight: 160.17 g/mol

2-Aminoquinolin-8-ol

CAS No.: 70125-16-5

Cat. No.: VC20749979

Molecular Formula: C9H8N2O

Molecular Weight: 160.17 g/mol

* For research use only. Not for human or veterinary use.

2-Aminoquinolin-8-ol - 70125-16-5

CAS No. 70125-16-5
Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
IUPAC Name 2-aminoquinolin-8-ol
Standard InChI InChI=1S/C9H8N2O/c10-8-5-4-6-2-1-3-7(12)9(6)11-8/h1-5,12H,(H2,10,11)
Standard InChI Key UFVLIVCXTIGACT-UHFFFAOYSA-N
SMILES C1=CC2=C(C(=C1)O)N=C(C=C2)N
Canonical SMILES C1=CC2=C(C(=C1)O)N=C(C=C2)N

2-Amino-8-hydroxyquinoline (C₉H₈N₂O), also known as 2-aminoquinolin-8-ol, is a heterocyclic organic compound with a molar mass of 160.17 g/mol. It exists as a brownish-yellow to brownish-black solid, insoluble in water, and exhibits a melting point of 157–160°C and a boiling point of 385.3°C . Its CAS registry number is 70125-16-5, and it is classified as an irritant (H315, H319, H335) .

Synthesis

A scalable, chromatography-free synthesis method was developed starting from 8-hydroxyquinoline N-oxide. This two-step, one-pot procedure achieves 53–66% yield with >98% purity on a kilogram scale . The process involves:

  • Nitrogen oxidation of 8-hydroxyquinoline to form the N-oxide intermediate.

  • Selective amination under controlled conditions to introduce the amino group at the 2-position.

This method addresses safety concerns associated with traditional routes and ensures industrial applicability .

Biological Activity

2-Amino-8-hydroxyquinoline exhibits moderate antibacterial activity against multidrug-resistant pathogens, including Klebsiella spp., Pseudomonas aeruginosa, and Staphylococcus aureus. Key findings include:

  • Minimum Inhibitory Concentration (MIC): 16–50 mg/L against Gram-positive and Gram-negative strains .

  • Enhanced solubility via salt formation (e.g., with oxalic acid or quinaldic acid) improves bioavailability and potency .

  • Structure-Activity Relationship (SAR): The amino group at position 2 and hydroxyl at position 8 are critical for metal-chelating properties, which disrupt microbial metalloenzymes .

Comparisons with standard antibiotics (e.g., norfloxacin) show comparable efficacy, with some derivatives outperforming existing drugs in specific cases .

Pharmaceuticals

  • Investigated as a potential agent for Alzheimer’s disease due to its metal-chelating properties .

  • Explored in anticancer research for inhibiting 2-oxoglutarate-dependent enzymes .

Materials Science

  • Used as an electron carrier in organic light-emitting diodes (OLEDs) .

  • Functions as a fluorescent chemosensor for detecting metal ions (e.g., Fe³⁺, Cu²⁺) .

Hazard StatementPrecautionary Measure
H315: Skin irritationWear protective gloves/clothing
H319: Eye irritationUse eye protection
H335: RespiratoryEnsure adequate ventilation

The compound requires storage in a cool, dry environment and handling in accordance with GHS guidelines .

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